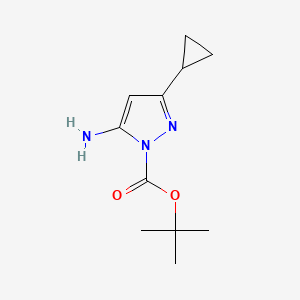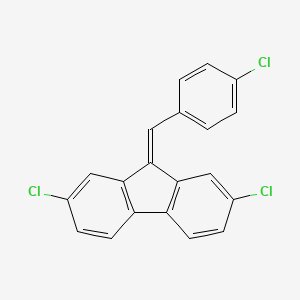
2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluorene
Descripción general
Descripción
“2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluorene” is also known as Lumefantrine . It is a fluorene derivative that belongs to the aryl amino alcohol class of anti-malarial drugs . It is commercially available in fixed combination products with β-artemether .
Synthesis Analysis
Lumefantrine was synthesized in the 1970s by the Academy of Military Medical Sciences, in Beijing, and registered in China for anti-malarial use in 1987 . A study developed a simple, commercial process for synthesis of this compound with excellent HPLC purity .
Molecular Structure Analysis
The mono-isotopic mass of lumefantrine was calculated to be 527.15 . The mass spectrum of lumefantrine main peak indicated the most abundant ion at an m/z -ratio of 528.10, with an isotopic distribution corresponding to the three chlorine atoms in its structure .
Physical And Chemical Properties Analysis
The molecular formula of Lumefantrine is C30H32Cl3NO . It is stored at 2-8°C Refrigerator .
Aplicaciones Científicas De Investigación
Anti-Malarial Drug Research
The compound is a derivative of fluorene and is related to the anti-malarial drug lumefantrine . Lumefantrine is a 2,4,7,9-substituted fluorene derivative and is commercially available in fixed combination products with β-artemether . These drugs are widely consumed in tropical countries for malaria control programs .
Impurity Profiling
The compound is used in the impurity profiling of lumefantrine . Impurity characterization of such drugs is of paramount importance for ensuring their safety and efficacy .
Stability Indicating Studies
The compound is used in stability-indicating studies of lumefantrine . These studies are crucial for understanding how the drug degrades under various conditions and for developing appropriate storage guidelines .
Synthesis of Novel Compounds
The compound is used in the synthesis of novel compounds . For example, it has been used in the synthesis of 1-[(2,7-Dichloro-9-(4-chlorobenzylidene)-9H-fluoren-4-yl]-2-(methylselanyl)ethanol .
Pharmaceutical Intermediates
The compound is used as an intermediate in the synthesis of other pharmaceutical compounds . For example, it is used in the synthesis of 2,3’-Bis{2,7-dichloro-9-[(4-chlorophenyl)methylidene]-9H-fluoren-4-yl}-2,2’-bioxiranyl .
HPLC Purity Analysis
This is a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture .
Mecanismo De Acción
Safety and Hazards
In case of accidental exposure, the recommended first-aid measures include moving the victim into fresh air, giving oxygen if breathing is difficult, washing off with soap and plenty of water in case of skin contact, rinsing with pure water for at least 15 minutes in case of eye contact, and consulting a doctor .
Propiedades
IUPAC Name |
2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl3/c21-13-3-1-12(2-4-13)9-18-19-10-14(22)5-7-16(19)17-8-6-15(23)11-20(17)18/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXIAFQBNJSTTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C3=C(C=CC(=C3)Cl)C4=C2C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



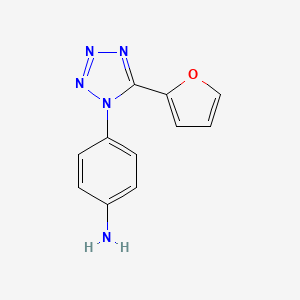
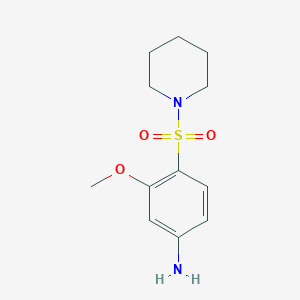
![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-p-tolyl-ethanone](/img/structure/B3137231.png)


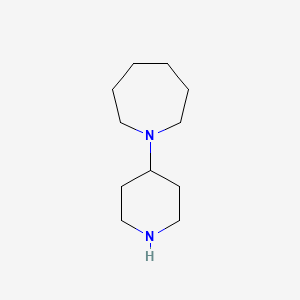
![N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]-4-fluoroaniline](/img/structure/B3137273.png)

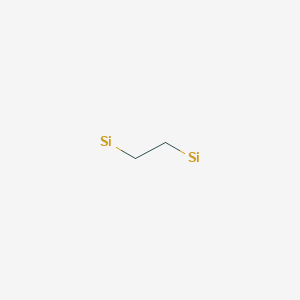
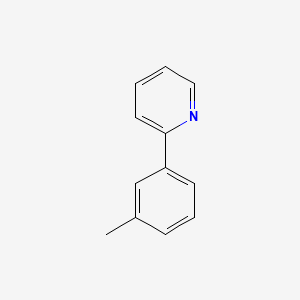
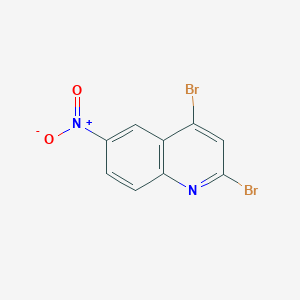
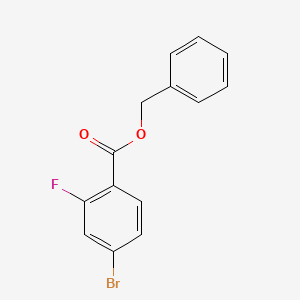
![Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium (II) dichloride](/img/structure/B3137311.png)
